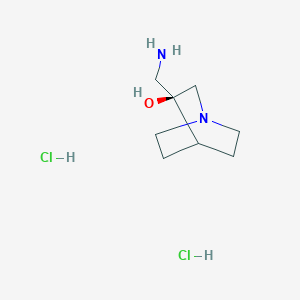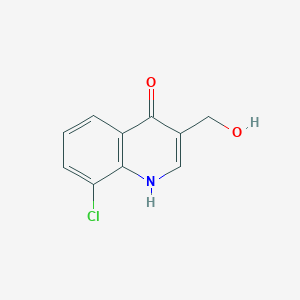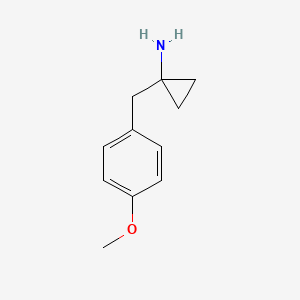
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is a synthetic organic compound belonging to the class of 5,6-dihydro-2H-pyran-2-ones These compounds are characterized by a six-membered lactone ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one typically involves the following steps:
Formation of the Lactone Ring: The lactone ring can be formed through an intramolecular cyclization reaction. This often involves the use of a precursor molecule containing both a hydroxyl group and a carboxylic acid group.
Substitution Reactions: The hexyl and undecyl groups can be introduced through substitution reactions. These reactions may involve the use of alkyl halides and a suitable base to facilitate the substitution.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets. The hydroxyl group and the lactone ring play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Undecyl-5,6-dihydro-2H-pyran-2-one
- 5,6-Dihydro-2H-pyran-2-one
- 3-Hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one
Uniqueness
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
112764-00-8 |
|---|---|
Formule moléculaire |
C22H40O3 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19,23H,3-18H2,1-2H3 |
Clé InChI |
BLXCWAINNUGTQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1CC(=C(C(=O)O1)CCCCCC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorothiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8785878.png)


![(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8785887.png)









